molecular formula C6H15O5PS2 B3061014 Demeton-O-methyl sulfone CAS No. 25476-48-6

Demeton-O-methyl sulfone

Cat. No.: B3061014
CAS No.: 25476-48-6
M. Wt: 262.3 g/mol
InChI Key: UQNYAMFNNOTGCQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Demeton-O-methyl sulfone typically involves the oxidation of Demeton-O-methyl. This process can be carried out using various oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions . The reaction is usually performed in an organic solvent like acetonitrile or dichloromethane to facilitate the oxidation process.

Industrial Production Methods: On an industrial scale, the production of this compound involves a continuous flow process where Demeton-O-methyl is oxidized in large reactors. The reaction conditions are carefully monitored to ensure the complete conversion of the starting material to the sulfone derivative. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Demeton-O-methyl sulfone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Demeton-O-methyl sulfone exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of the neurotransmitter acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. The excess acetylcholine results in continuous stimulation of the postsynaptic receptors, causing symptoms such as muscle twitching, convulsions, and potentially death . The primary molecular target is acetylcholinesterase, and the pathway involved is the cholinergic pathway .

Properties

IUPAC Name

2-ethylsulfonylethoxy-dimethoxy-sulfanylidene-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O5PS2/c1-4-14(7,8)6-5-11-12(13,9-2)10-3/h4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNYAMFNNOTGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CCOP(=S)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O5PS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10865223
Record name Demeton-O-methyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25476-48-6
Record name Demeton O-methyl sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025476486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Demeton-O-methyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEMETON-O-METHYL SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C770NNA46K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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